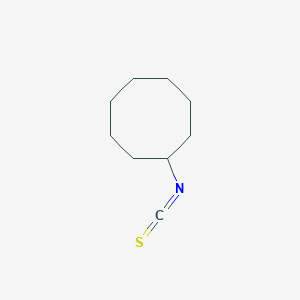

Cyclooctyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

isothiocyanatocyclooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c11-8-10-9-6-4-2-1-3-5-7-9/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPKAOOPCYGVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374117 | |

| Record name | isothiocyanatocyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33522-04-2 | |

| Record name | Cyclooctyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33522-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | isothiocyanatocyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33522-04-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cyclooctyl isothiocyanate chemical properties and structure

An In-depth Technical Guide to Cyclooctyl Isothiocyanate: Structure, Properties, and Applications

For researchers, scientists, and professionals in drug development, the strategic selection of chemical building blocks is paramount to innovation. This compound, a member of the versatile isothiocyanate family, offers a unique combination of a reactive functional group and a bulky, lipophilic cycloalkane moiety. This guide provides a comprehensive examination of its core chemical properties, structure, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Profile

This compound consists of a flexible eight-membered cyclooctane ring covalently bonded to the nitrogen atom of an isothiocyanate (-N=C=S) functional group. The isothiocyanate group possesses a nearly linear geometry and is characterized by its cumulative double bonds, which render the central carbon atom highly electrophilic.[1] This inherent reactivity is the cornerstone of its utility in synthetic chemistry. The cyclooctyl group imparts significant lipophilicity, a property that can be strategically employed to modulate the pharmacokinetic profiles of derivative molecules, such as enhancing membrane permeability or influencing protein binding.

The structural arrangement of the molecule can be visualized as follows:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NS | [2] |

| Molecular Weight | 169.29 g/mol | [2] |

| Appearance | Yellow Liquid | [3] |

| Odor | Irritating | [3] |

| CAS Number | 33522-04-2 | [3] |

| Monoisotopic Mass | 169.09251 Da | [2] |

| Predicted XLogP | 4.5 | [2] |

Spectroscopic Profile for Structural Verification

Accurate characterization is essential for confirming the identity and purity of this compound. The following spectroscopic features are characteristic of the molecule.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, broad absorption band typically observed in the 2100-2200 cm⁻¹ region. This band is due to the asymmetric stretching vibration of the -N=C=S group and is a definitive marker for isothiocyanates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be dominated by a series of complex, overlapping multiplets in the aliphatic region (approx. 1.2-2.0 ppm) corresponding to the methylene protons of the cyclooctyl ring. A distinct downfield signal, a multiplet, will correspond to the single methine proton attached directly to the isothiocyanate group, shifted due to the electron-withdrawing effect of the nitrogen.

-

¹³C NMR: The spectrum will show multiple signals for the cyclooctyl carbons. The carbon of the isothiocyanate group (-N=C =S) will appear as a characteristic signal in the range of 125-140 ppm. The methine carbon of the ring attached to the nitrogen will also be shifted downfield relative to the other ring carbons.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry provides clear fragmentation patterns. Alkyl isothiocyanates characteristically exhibit a peak at m/e 72, corresponding to the [CH₂NCS]⁺ ion, formed via a rearrangement process.[4] The molecular ion peak (M⁺) at m/e 169 should also be observable.

Synthesis and Chemical Reactivity

The synthesis of this compound, like most alkyl isothiocyanates, is most commonly achieved from its corresponding primary amine, cyclooctylamine. This transformation is a robust and high-yielding process.

General Synthetic Pathway

The predominant method involves a one-pot, two-step procedure.[5][6] First, the primary amine reacts with carbon disulfide in the presence of a base (e.g., triethylamine) to form an intermediate dithiocarbamate salt.[7] Second, this salt is treated with a desulfurizing agent, which facilitates the elimination of a sulfide equivalent to yield the final isothiocyanate product.[8][9]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Cyclooctylamine

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclooctylamine (1.0 eq.) and triethylamine (2.2 eq.) in dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

-

Dithiocarbamate Formation: Add carbon disulfide (1.5 eq.) dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C and allow the reaction to stir for 1-2 hours. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.

-

Desulfurization: While maintaining the cold temperature, add a solution of p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq.) in DCM dropwise to the reaction mixture.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until reaction completion is confirmed by TLC analysis.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Core Reactivity

The primary mode of reactivity for this compound is nucleophilic addition to its electrophilic carbon atom.[10]

-

Reaction with Amines: This is the most significant reaction in the context of drug development. Primary and secondary amines readily attack the isothiocyanate to form N,N'-disubstituted thioureas.[10][11] This reaction is highly efficient and forms the basis for using this compound as a scaffold for building more complex molecules. The reaction kinetics are pH-dependent, with optimal rates typically observed between pH 8.5 and 9.5 for reactions with aliphatic amines like lysine residues on proteins.[12]

-

Reaction with Thiols: Isothiocyanates can also react with thiols to form dithiocarbamate linkages, particularly under neutral to slightly acidic conditions (pH 6-8).[11]

Applications in Research and Drug Development

Isothiocyanates as a chemical class are of significant interest due to their prevalence in cruciferous vegetables and their documented biological activities, including anticarcinogenic, anti-inflammatory, and antimicrobial properties.[6][13][14][15][16] While this compound itself is not a primary therapeutic agent, it serves as a valuable chemical tool and building block.

-

Scaffold for Novel Therapeutics: Its most direct application is in the synthesis of novel thiourea-containing compounds. The thiourea moiety is a key structural feature in a wide range of pharmacologically active agents. By incorporating the cyclooctyl group, medicinal chemists can systematically probe the effects of a large, lipophilic substituent on a drug candidate's activity and ADME (absorption, distribution, metabolism, and excretion) properties.

-

Probes and Bioconjugation: The reactivity of the isothiocyanate group towards nucleophilic residues on proteins (primarily the ε-amino group of lysine) allows for its use in bioconjugation.[12] this compound can be used to label proteins or as a linker to attach other molecules of interest, with the cyclooctyl group potentially mediating hydrophobic interactions with the target biomolecule.

-

Development of Covalent Inhibitors: The ability to form stable covalent bonds with biological nucleophiles makes isothiocyanates attractive warheads for the design of covalent inhibitors, which can offer advantages in potency and duration of action.

Safety and Handling

This compound is a hazardous chemical that must be handled with stringent safety precautions.[3]

-

Hazards: It is classified as corrosive and toxic. It can cause severe skin burns and eye damage, is harmful if swallowed or inhaled, and may cause respiratory irritation.[3][17]

-

Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors and any contact with skin or eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and water.[18] It is moisture-sensitive and should be stored under an inert atmosphere if possible.

References

-

Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. Available from: [Link]

-

Cyclopentyl isothiocyanate | C6H9NS | CID 141792 - PubChem - NIH. Available from: [Link]

-

How anyone have experience with reacting amines with phenyl isothiocyanate? - Reddit. Available from: [Link]

-

Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. Available from: [Link]

-

Cyclohexyl isothiocyanate | C7H11NS | CID 14289 - PubChem - NIH. Available from: [Link]

-

This compound (C9H15NS) - PubChemLite. Available from: [Link]

-

Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Available from: [Link]

-

Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. Available from: [Link]

-

Octyl isothiocyanate | C9H17NS | CID 78161 - PubChem - NIH. Available from: [Link]

-

Isothiocyanate synthesis - Organic Chemistry Portal. Available from: [Link]

-

Isothiocyanates: a Review - Research Journal of Pharmacognosy. Available from: [Link]

-

Cyclododecyl isothiocyanate | C13H23NS | CID 143589 - PubChem - NIH. Available from: [Link]

-

Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed. Available from: [Link]

-

Isothiocyanate - Wikipedia. Available from: [Link]

-

Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing). Available from: [Link]

-

cyclohexyl isothiocyanate, 1122-82-3 - The Good Scents Company. Available from: [Link]

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PubMed Central. Available from: [Link]

-

Cyclooctene-1-carbonyl isothiocyanate | C10H13NOS | CID 72305155 - PubChem. Available from: [Link]

-

Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl ... - PubMed. Available from: [Link]

-

Mass Spectra of Isothiocyanates - ANDERS KJÆR - SciSpace. Available from: [Link]

-

Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma - MDPI. Available from: [Link]

-

Cyclohexane, isothiocyanato- - the NIST WebBook. Available from: [Link]

-

Isothiocyanates: a class of bioactive metabolites with chemopreventive potential - PubMed. Available from: [Link]

-

Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - MDPI. Available from: [Link]

Sources

- 1. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - this compound (C9H15NS) [pubchemlite.lcsb.uni.lu]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. scispace.com [scispace.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma | MDPI [mdpi.com]

- 15. Isothiocyanates: a class of bioactive metabolites with chemopreventive potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. fishersci.com [fishersci.com]

Introduction: The Versatility of the Isothiocyanate Moiety

An In-Depth Technical Guide to the Synthesis and Purification of Cyclooctyl Isothiocyanate

This guide provides a comprehensive, technically detailed exploration of the synthesis and purification of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the chosen methodologies. The protocols described herein are robust, validated by established literature, and designed to yield a high-purity final product.

Isothiocyanates (R–N=C=S) are a class of reactive chemical intermediates renowned for their utility in the synthesis of sulfur and nitrogen-containing heterocycles, such as thiohydantoins and thioureas.[1] Their applications span medicinal chemistry, where they exhibit anticancer and antimicrobial properties, to materials science.[2][3] this compound, with its bulky, lipophilic aliphatic ring, serves as a valuable building block for introducing these properties into larger molecular scaffolds. This guide focuses on a reliable and scalable laboratory synthesis, moving from the readily available primary amine to the purified isothiocyanate.

Section 1: Strategic Approach to Synthesis

The conversion of a primary amine to an isothiocyanate can be achieved through several pathways. While methods employing highly toxic reagents like thiophosgene are historically significant, modern synthetic chemistry prioritizes safer and more versatile alternatives.[1][4] The most robust and widely adopted strategy, and the one detailed here, involves the in-situ formation and subsequent decomposition of a dithiocarbamate salt.[1][2][5]

This method is preferred for several key reasons:

-

Safety: It avoids the use of extremely hazardous and volatile reagents like thiophosgene.

-

Versatility: It is applicable to a wide range of primary amines, including aliphatic examples like cyclooctylamine.[1]

-

Efficiency: The reaction can be performed as a "one-pot" procedure, minimizing intermediate isolation steps and improving overall yield.[6]

The overall transformation proceeds in two conceptual stages within a single reaction vessel:

-

Dithiocarbamate Salt Formation: The primary amine, cyclooctylamine, performs a nucleophilic attack on the electrophilic carbon of carbon disulfide (CS₂). A base, typically a tertiary amine like triethylamine (Et₃N), abstracts a proton to form a stable triethylammonium dithiocarbamate salt.

-

Decomposition to Isothiocyanate: A desulfurizing agent is introduced to facilitate the elimination of the second sulfur atom and the triethylammonium cation, yielding the target isothiocyanate. Tosyl chloride (TsCl) is an excellent reagent for this purpose, as it forms a labile thiotosyl ester intermediate that readily decomposes.[1][2]

Reaction Mechanism

The mechanism, illustrated below, hinges on the sequential formation and decomposition of key intermediates.

Caption: Mechanism of Isothiocyanate Synthesis.

Section 2: Detailed Experimental Protocol

This protocol is adapted from the robust methodology for amine to isothiocyanate conversion reported by Wong and Dolman.[1] It is a one-pot, two-step procedure that demonstrates high yields for various alkyl amines.

Experimental Workflow Overview

Caption: Step-by-step experimental workflow.

Reagents and Stoichiometry

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| Cyclooctylamine | C₈H₁₇N | 127.23 | 10.0 | 1.0 | 1.27 g |

| Triethylamine | (C₂H₅)₃N | 101.19 | 11.0 | 1.1 | 1.53 mL |

| Carbon Disulfide | CS₂ | 76.13 | 11.0 | 1.1 | 0.66 mL |

| Tosyl Chloride | C₇H₇ClO₂S | 190.65 | 12.1 | 1.21 | 2.30 g |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | 50 mL |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cyclooctylamine (1.27 g, 10.0 mmol) and dichloromethane (50 mL).[7][8]

-

Base Addition: Add triethylamine (1.53 mL, 11.0 mmol). Cool the resulting solution to 0°C using an ice-water bath.

-

Dithiocarbamate Formation: Add carbon disulfide (0.66 mL, 11.0 mmol) to the stirred solution. The addition should be slow, ideally via a syringe pump over 30 minutes, to control any exotherm.[1]

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. At this stage, the formation of the triethylammonium cyclooctyldithiocarbamate salt should be complete.

-

Desulfurization: Cool the reaction mixture back down to 0°C with an ice bath. Add tosyl chloride (2.30 g, 12.1 mmol) in one portion.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the amine starting material.

-

Quenching and Workup: Add 1 N HCl (20 mL) to the mixture to quench the reaction and neutralize the excess triethylamine. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL). The acid wash is critical for removing any unreacted cyclooctylamine and the triethylamine base.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

Section 3: Purification Strategies

The crude product will contain the desired isothiocyanate along with non-volatile byproducts from the decomposition of tosyl chloride. A purification step is essential to achieve high purity.

Flash Column Chromatography

For laboratory-scale quantities, flash column chromatography is the most effective method for purification.[9][10]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar solvent system is required. Start with 100% hexanes and gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 5% ethyl acetate in hexanes is typically sufficient to elute the product.

-

Procedure:

-

Prepare a silica gel column in hexanes.

-

Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Dry-load the adsorbed crude product onto the top of the column.

-

Elute the column with the hexanes/ethyl acetate gradient.

-

Collect fractions and analyze them by TLC (visualized with potassium permanganate stain, as isothiocyanates are often UV-inactive).

-

Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound.

-

Vacuum Distillation

For larger scales or as an alternative to chromatography, vacuum distillation can be employed.[11] Isothiocyanates can be thermally sensitive, so distillation under reduced pressure is necessary to lower the boiling point and prevent decomposition. The boiling point of this compound is not widely reported, but it will be significantly higher than that of the starting amine (b.p. 190°C) and will require a good vacuum source (e.g., <1 mmHg).[7]

Section 4: Product Characterization

Confirming the identity and purity of the final product is a critical final step.

Spectroscopic Analysis

| Technique | Key Feature | Expected Observation for this compound |

| FTIR | Asymmetric N=C=S stretch | Strong, sharp, and characteristic absorption band in the range of 2000-2200 cm⁻¹.[12][13] |

| ¹H NMR | Cyclooctyl protons | A series of broad, overlapping multiplets between approximately 1.3-1.9 ppm for the -(CH₂)₇- protons. A distinct multiplet further downfield (approx. 3.5-3.8 ppm) for the single proton on the carbon attached to the NCS group (-CH-NCS). |

| ¹³C NMR | Isothiocyanate carbon (-NC S) | The signal for the isothiocyanate carbon is often very broad or nearly "silent" due to quadrupolar relaxation effects and the molecule's structural flexibility.[14][15][16] It is expected to appear around 130-135 ppm but may be difficult to resolve clearly. Other aliphatic carbons will appear in the 25-55 ppm range. |

The "near-silence" of the isothiocyanate carbon in ¹³C NMR is a well-documented phenomenon and a key characteristic feature.[14][15] Its low intensity or extreme broadening is caused by the dynamics of the N=C=S group and should not be mistaken for an impurity or absence of the product.[14]

Conclusion

The synthesis of this compound from cyclooctylamine via a dithiocarbamate intermediate is a reliable, safe, and efficient method suitable for laboratory and scale-up applications. The one-pot procedure using tosyl chloride as a desulfurizing agent provides high conversion, and the resulting crude product can be effectively purified by flash column chromatography to yield a product of high purity. Proper characterization by FTIR and NMR is essential to confirm the successful synthesis, with special attention paid to the unique spectroscopic signatures of the isothiocyanate functional group.

References

-

Synthesis of Isothiocyanates: An Update. PMC - NIH. [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. [Link]

-

Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. American Chemical Society. [Link]

-

A Novel One-pot Synthesis of Isothiocyanates and Cyanamides from Dithiocarbamate Salts Using Environmentally Benign Reagent Tetr. SciSpace. [Link]

-

General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]

-

Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]

-

Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Taylor & Francis Online. [Link]

-

IR absorption spectra of metal thiocyanates and isothiocyanates. ResearchGate. [Link]

-

Infrared and Raman Spectra of Methyl Thiocyanate and Methyl Isothiocyanate. AIP Publishing. [Link]

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]

-

Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. [Link]

-

A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances. [Link]

-

Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]

-

HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. Patent 3611163. [Link]

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. [Link]

-

Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]

-

Preparation of isothiocyanates. ResearchGate. [Link]

-

Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. MDPI. [Link]

-

Isothiocyanate synthesis. Organic Chemistry Portal. [Link]

-

Near-Silence of Isothiocyanate Carbon in 13 C NMR Spectra: A Case Study of Allyl Isothiocyanate. ResearchGate. [Link]

-

Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. PubMed. [Link]

-

Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Dr. Rainer Glaser. [Link]

-

Figure 1 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. Semantic Scholar. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur | MDPI [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Cyclooctylamine 97 5452-37-9 [sigmaaldrich.com]

- 8. Cyclooctylamine, 97% | Fisher Scientific [fishersci.ca]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 12. researchgate.net [researchgate.net]

- 13. chemicalpapers.com [chemicalpapers.com]

- 14. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. Figure 1 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

spectroscopic analysis of cyclooctyl isothiocyanate (NMR, IR, Mass Spec)

Introduction: Unveiling Molecular Architecture

This technical guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical insights necessary to interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this and similar aliphatic isothiocyanates.

Molecular Structure of Cyclooctyl Isothiocyanate

To understand the spectroscopic data, we must first visualize the molecule. This compound consists of an eight-membered cyclooctane ring attached to a nitrogen atom, which is in turn double-bonded to a carbon atom that is double-bonded to a sulfur atom. This linear isothiocyanate group (-N=C=S) is the key functional group that will dominate many of the spectral features.

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of the signals, we can deduce the connectivity of atoms within the molecule.

¹H NMR Spectroscopy

Theoretical Basis: In ¹H NMR, the chemical shift of a proton is influenced by its local electronic environment. Protons in different chemical environments will resonate at different frequencies. The large, flexible cyclooctyl ring will result in a complex and overlapping series of signals for the methylene (-CH₂-) protons. The proton on the carbon directly attached to the isothiocyanate group (the α-proton) will be the most deshielded due to the electronegativity of the nitrogen atom.

Expected ¹H NMR Spectrum of this compound:

Based on data for cyclohexyl isothiocyanate and general principles of ¹H NMR, we can predict the following:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH-NCS | 3.5 - 3.8 | Multiplet | 1H |

| Cyclooctyl -CH₂- | 1.2 - 2.0 | Broad Multiplet | 14H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Shim the magnetic field to achieve optimal resolution.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms it is bonded to. A notable feature in the ¹³C NMR of isothiocyanates is the signal for the -N=C =S carbon. This carbon often appears as a broad and sometimes weak signal due to its quadrupolar relaxation and the dynamics of the functional group.[1][2] This phenomenon is often referred to as the "near-silence" of the isothiocyanate carbon.[1]

Expected ¹³C NMR Spectrum of this compound:

Drawing parallels with cyclohexyl isothiocyanate, the predicted ¹³C NMR spectrum is as follows:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -N=C =S | ~130 (broad) |

| C H-NCS | ~60 |

| Cyclooctyl -C H₂- | 25 - 35 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Use the same NMR spectrometer as for ¹H NMR.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.

-

Increase the number of scans significantly (e.g., 128 or more) to compensate for the low natural abundance of the ¹³C isotope and the potentially broad isothiocyanate carbon signal.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at specific frequencies.

Theoretical Basis: The isothiocyanate (-N=C=S) group has a very strong and characteristic asymmetric stretching vibration that appears in a relatively uncongested region of the IR spectrum. This makes IR spectroscopy an excellent tool for confirming the presence of this functional group.[3]

Expected IR Spectrum of this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -N=C=S asymmetric stretch | 2050 - 2150 | Strong, Broad |

| C-H (sp³) stretch | 2850 - 3000 | Strong |

| C-H bend | 1440 - 1480 | Medium |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal absorption in the regions of interest.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the salt plates or the solvent.

-

Record the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Caption: General workflow for the spectroscopic analysis of an organic compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for gaining structural information from its fragmentation pattern.

Theoretical Basis: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For alkyl isothiocyanates, common fragmentation pathways include the loss of the isothiocyanate group, cleavage of the alkyl chain, and rearrangements.[4]

Expected Mass Spectrum of this compound:

The molecular weight of this compound (C₉H₁₅NS) is 169.29 g/mol .

| Ion (m/z) | Identity | Notes |

| 169 | [M]⁺• | Molecular Ion |

| 111 | [M - NCS]⁺ | Loss of the isothiocyanate group |

| 83 | [C₆H₁₁]⁺ | Fragmentation of the cyclooctyl ring |

| 72 | [CH₂NCS]⁺ | Characteristic fragment for many alkyl isothiocyanates |

| 55 | [C₄H₇]⁺ | Further fragmentation of the cyclooctyl ring |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound, as predicted through the detailed examination of its structural analog and the application of fundamental spectroscopic principles, provides a robust framework for its characterization. The synergistic use of NMR, IR, and Mass Spectrometry allows for a confident determination of its molecular structure. The characteristic broad, strong absorption in the IR spectrum confirms the presence of the isothiocyanate functionality. Mass spectrometry provides the molecular weight and key fragmentation patterns that reveal the connectivity of the cyclooctyl ring and the isothiocyanate group. Finally, ¹H and ¹³C NMR spectroscopy offer a detailed map of the carbon-hydrogen framework, confirming the structure and providing insights into the electronic environment of each atom. This guide serves as a testament to the power of modern spectroscopic methods in the rigorous and efficient characterization of novel chemical entities.

References

-

Glaser, R., Hillebrand, R., & Gates, K. (2015). Near-silence of isothiocyanate carbon in 13C NMR spectra: a case study of allyl isothiocyanate. The Journal of Organic Chemistry, 80(9), 4360–4369. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

-

Ma, J., Li, F., Wang, C., Wang, Z., Du, C., & Wang, L. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692–5696. [Link]

-

Kala, C., Ali, S. S., Ahmad, N., Gilani, S. J., & Ali Khan, N. (2018). Isothiocyanates: a review. Research Journal of Pharmacognosy, 5(2), 71-89. [Link]

-

Martvoň, A., Skačáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]

-

Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]

-

NIST. (n.d.). Cyclododecyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

-

Mishra, P., & Kumar, A. (2023). Investigation of Antimicrobial Activity and Characterization of Isolated Allyl Isothiocyanate. International Journal of Drug Delivery Technology, 13(4), 1406-1411. [Link]

-

Giffard, M., Cousseau, J., & Martin, G. (1985). A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, 1513-1518. [Link]

-

Zhang, Y., & Talalay, P. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical biochemistry, 206(1), 173–179. [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839-2864. [Link]

-

Wikipedia contributors. (2023, December 29). Allyl isothiocyanate. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). Dodecyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates. Retrieved from [Link]

Sources

An In-depth Technical Guide to a Key Pharmaceutical Intermediate: Unraveling the Data on 2-(2-Amino-5-bromobenzoyl)pyridine

A Note on Chemical Identification: Initial searches for CAS number 33522-04-2 revealed conflicting data, with sources associating it with Cyclooctyl isothiocyanate. Furthermore, a similar CAS number, 33522-95-1, corresponds to the opioid metabolite (-)-Noroxymorphone. Given the focus of this guide for researchers and professionals in drug development, and the ambiguity of the initial query, this document will provide a comprehensive overview of 2-(2-Amino-5-bromobenzoyl)pyridine (CAS number: 1563-56-0) . This compound emerged as a highly relevant substance during the preliminary investigation, being a critical intermediate in the synthesis of widely recognized pharmaceuticals.

Introduction

2-(2-Amino-5-bromobenzoyl)pyridine, also known by synonyms such as (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone and ABBP, is a pivotal organic compound in the field of medicinal chemistry. Its molecular architecture, featuring a brominated aminobenzoyl group attached to a pyridine ring, makes it a versatile precursor for the synthesis of various active pharmaceutical ingredients (APIs), most notably in the benzodiazepine class of drugs. This guide offers a detailed examination of its chemical properties, synthesis, applications in drug development, and essential safety information for laboratory and industrial handling.

Physicochemical Properties

The fundamental physical and chemical characteristics of 2-(2-Amino-5-bromobenzoyl)pyridine are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 1563-56-0 | [1][2] |

| Molecular Formula | C₁₂H₉BrN₂O | [1][2] |

| Molecular Weight | 277.12 g/mol | [1][2] |

| Appearance | Yellow solid | [2] |

| Melting Point | 98-100 °C | [2] |

| Boiling Point | 451 °C | [2] |

| Density | 1.546 g/cm³ | [2] |

| Flash Point | 227 °C | [2] |

| Solubility | Soluble in DMSO (Slightly) and Methanol (Sparingly) | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][2] |

| InChI Key | KHVZPFKJBLTYCC-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The primary application of 2-(2-Amino-5-bromobenzoyl)pyridine is as a starting material in multi-step pharmaceutical manufacturing. A common and efficient method for its synthesis involves the reaction between 2-bromopyridine and 2-amino-5-bromobenzoic acid.

Synthetic Workflow

The synthesis is typically carried out in a multi-step process that can be visualized as follows:

Caption: Synthetic workflow for 2-(2-Amino-5-bromobenzoyl)pyridine.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine[3]:

-

Lithiation: Slowly add 2-bromopyridine (4.4 equivalents) to a mixture of 2.5 M n-butyllithium in hexane (4.0 equivalents) and ethyl ether at -40 °C.

-

Stirring: Stir the reaction mixture at -40 °C for 1 hour to facilitate the formation of the lithiated pyridine intermediate.

-

Addition: Prepare a solution of 2-amino-5-bromobenzoic acid (1.0 equivalent) in tetrahydrofuran (THF) and add it dropwise to the reaction mixture.

-

Warming and Reaction: Allow the reaction system to slowly warm to 0 °C and continue stirring at this temperature for 2 hours to ensure the completion of the reaction.

-

Work-up and Isolation: Following the reaction, the mixture is typically quenched and subjected to standard extraction and purification procedures to isolate the final product, 2-(2-Amino-5-bromobenzoyl)pyridine.

Application in Drug Development

The primary significance of 2-(2-Amino-5-bromobenzoyl)pyridine lies in its role as a key intermediate in the synthesis of pharmaceuticals.

Synthesis of Bromazepam

This compound is a well-documented precursor in the manufacturing of Bromazepam, a benzodiazepine derivative used for its anxiolytic (anxiety-reducing) properties[3][4]. The synthesis involves further cyclization and modification steps, for which 2-(2-Amino-5-bromobenzoyl)pyridine provides the core structural framework.

Caption: Role as a key intermediate in pharmaceutical manufacturing.

Other Potential Applications

Beyond Bromazepam, this intermediate is also listed as a precursor for other APIs, such as Erlotinib, in some chemical databases, highlighting its versatility in organic synthesis for drug discovery and development[5].

Biological Activity

While primarily used as a synthetic intermediate, some studies have investigated the intrinsic biological properties of 2-(2-Amino-5-bromobenzoyl)pyridine. It has been reported to exhibit anti-inflammatory properties in in-vitro experiments, with a suggested mechanism involving the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

Safety and Handling

Comprehensive safety data is paramount for handling this chemical in a research or industrial setting. The following information is aggregated from multiple safety data sheets and chemical databases.

Hazard Identification and Classification

2-(2-Amino-5-bromobenzoyl)pyridine is classified as hazardous. The GHS hazard statements associated with this compound are summarized below.

| Hazard Code | Description | Pictogram | Signal Word |

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| H317 | May cause an allergic skin reaction | GHS07 (Exclamation Mark) | Warning |

Note: Some sources may include additional hazard statements such as H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).

Precautionary Measures and First Aid

| Precautionary Statement | Description |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash hands and any exposed skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | |

| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| Storage | |

| Store in a well-ventilated place. Keep container tightly closed. Keep in a dark place and under an inert atmosphere. | |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.

-

Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Maintain an inert atmosphere for long-term storage to prevent degradation.

Conclusion

2-(2-Amino-5-bromobenzoyl)pyridine (CAS 1563-56-0) is a compound of significant interest to the pharmaceutical industry. Its well-defined synthesis and established role as a key intermediate in the production of benzodiazepines like Bromazepam underscore its importance in drug development. A thorough understanding of its physicochemical properties, synthetic pathways, and comprehensive safety protocols is essential for its effective and safe utilization by researchers and chemical engineers. While the initial query for CAS 33522-04-2 was ambiguous, the detailed analysis of this related and highly relevant compound provides valuable and actionable insights for the target audience.

References

-

Apicule. (n.d.). 2-(2-Amino-5-bromobenzoyl)pyridine (CAS No: 1563-56-0) API Intermediate Manufacturers. Retrieved January 7, 2026, from [Link]

-

LookChem. (n.d.). Cas 1563-56-0,2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE. Retrieved January 7, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1563-56-0 | Product Name : Bromazepam - Impurity A. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Noroxymorphone. Retrieved January 7, 2026, from [Link]

-

LookChem. (n.d.). Cas 1563-56-0,2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). (-)-Noroxymorphone. Retrieved January 7, 2026, from [Link]

Sources

An In-depth Technical Guide to Cyclooctyl Isothiocyanate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of cyclooctyl isothiocyanate, a versatile yet under-documented cycloalkyl isothiocyanate. While the specific historical discovery of this compound is not prominently recorded, its existence and utility can be understood within the rich history of isothiocyanate chemistry. Isothiocyanates, characterized by the -N=C=S functional group, have been known for over a century, with early research driven by their presence in pungent natural sources like mustard seeds. The development of general synthetic methods, such as the reaction of primary amines with carbon disulfide or thiophosgene, paved the way for the creation of a vast array of isothiocyanate derivatives, including this compound.[1][2] This document aims to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, spectroscopic characterization, and potential applications in modern chemical and biomedical research.

Synthesis and Purification of this compound

The synthesis of this compound is most commonly achieved through the reaction of cyclooctylamine with a thiocarbonylating agent. The two primary, well-established methods involve the use of either carbon disulfide or thiophosgene.[1][2] While the thiophosgene route is effective, the high toxicity of the reagent necessitates stringent safety precautions.[3] The carbon disulfide method, followed by desulfurization, offers a more accessible and safer, albeit often lower-yielding, alternative.[4][5]

Experimental Protocol: Synthesis via the Carbon Disulfide Method

This protocol details a one-pot synthesis of this compound from cyclooctylamine and carbon disulfide, followed by desulfurization.

Materials:

-

Cyclooctylamine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable organic base

-

Tosyl chloride (TsCl) or a similar desulfurizing agent[6]

-

Dichloromethane (DCM) or another suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve cyclooctylamine (1.0 equivalent) in dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.

-

-

Desulfurization:

-

Cool the reaction mixture back to 0 °C.

-

In a separate flask, dissolve tosyl chloride (1.1 equivalents) in a minimal amount of dichloromethane.

-

Add the tosyl chloride solution dropwise to the dithiocarbamate salt suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Causality Behind Experimental Choices:

-

The use of a non-polar aprotic solvent like dichloromethane ensures the solubility of the reactants and intermediates.

-

Triethylamine acts as a base to deprotonate the dithiocarbamic acid intermediate, forming the more stable dithiocarbamate salt.

-

Tosyl chloride is an effective desulfurizing agent that reacts with the dithiocarbamate to form the isothiocyanate and other byproducts that can be removed during work-up and purification.[6]

General reaction of this compound with an amine to form a thiourea.

Applications in Drug Development and Medicinal Chemistry

Isothiocyanates, as a class of compounds, have garnered significant attention for their potential therapeutic applications, particularly in oncology. [2]Natural isothiocyanates like sulforaphane have been extensively studied for their anticancer properties, which are attributed to multiple mechanisms of action. [7]These include the induction of phase II detoxification enzymes, promotion of apoptosis in cancer cells, and inhibition of cell cycle progression. [8][9] The lipophilic cyclooctyl group in this compound can enhance its membrane permeability and bioavailability, potentially leading to improved pharmacological properties compared to more polar or smaller alkyl isothiocyanates. This makes it an attractive scaffold for the design and synthesis of novel therapeutic agents.

Potential Mechanisms of Action in Cancer Chemoprevention:

-

Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancerous cells through various signaling pathways. [9]* Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle. [9]* Modulation of Carcinogen Metabolism: Isothiocyanates can inhibit phase I enzymes that activate pro-carcinogens and induce phase II enzymes that detoxify carcinogens. [10]

Potential anticancer mechanisms of this compound.

Conclusion

This compound, while not as extensively studied as some of its natural or smaller cycloalkyl counterparts, represents a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its synthesis is achievable through well-established methodologies, and its chemical properties are predictable based on the rich chemistry of the isothiocyanate functional group. The presence of the cyclooctyl moiety may confer advantageous physicochemical properties for drug development. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers looking to utilize this versatile compound in their scientific endeavors.

References

- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.

- Hecht, S. S. (2000). Chemoprevention of cancer by isothiocyanates, modifiers of carcinogen metabolism. Journal of nutrition, 130(2S Suppl), 455S-460S.

- Zhang, Y., & Talalay, P. (1994). Anticarcinogenic activities of organic isothiocyanates: chemistry and mechanisms. Cancer research, 54(7 Supplement), 1976s-1981s.

-

Pearson Education. (2022, July 22). Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.

- Fofaria, N. M., Kim, S. H., & Srivastava, S. K. (2016). Mechanisms of the Anticancer Effects of Isothiocyanates. In book: Bioactive Foods in Promoting Health (pp. 469-493).

- Kaiser, A. E., Baniasadi, M., Giansiracusa, D., Ghofrani, J., & Kass, R. B. (2021). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 22(16), 8885.

- Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 84-91.

-

MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]

- Fu, Z., Yuan, W., Chen, N., Yang, Z., & Xu, J. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 20(19), 4495-4501.

-

OpenOChem Learn. (n.d.). Edman Reagent. Retrieved from [Link]

- Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from amines. The Journal of organic chemistry, 72(10), 3969–3971.

- Matavulj, M., & Toth, I. (2018). Synthesis of Isothiocyanates: An Update. Current Organic Synthesis, 15(7), 932-944.

- Kumar, R., Kumar, P., Kumar, A., & Kumar, S. (2021). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. New Journal of Chemistry, 45(38), 17755-17767.

- Singh, R., & Kumar, N. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 91-103.

-

ResearchGate. (n.d.). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Retrieved from [Link]

- Friščić, T., & MacGillivray, L. R. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein journal of organic chemistry, 13, 1837–1849.

- Scattolin, T., Klein, A., & Schoenebeck, F. (2019). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic letters, 21(11), 4059–4062.

- Moore, M. L., & Crossley, F. S. (1941). Isothiocyanic acid, methyl ester. Organic Syntheses, 21, 81.

- Bakos, J., & Gönczi, C. (2019). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur.

- Maeda, B., & Murakami, K. (2023).

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.

- Zhang, J., & Li, Z. (2014). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules (Basel, Switzerland), 19(6), 7546–7556.

-

PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link]

-

ResearchGate. (2016, November 23). Mild conversion of primary amine to isothiocyanate?. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates (1) NaSCN, (2) KSCN, and (3) KNCS. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared and Raman Spectra of Methyl Thiocyanate and Methyl Isothiocyanate. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Forster, D., & Goodgame, D. M. L. (1965). Infrared Spectra (400-200 Cm.-1) of Some Thiocyanate and Isothiocyanate Complexes. Inorganic Chemistry, 4(6), 823-826.

- Uher, M., Antoš, K., & Martvoň, A. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Forbes, M. W., & Brodbelt, J. S. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry, 32(11), 2959–2968.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Major fragmentation modes of ionized 2,3-dimethylphenyl isothiocyanate.... Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 44. The ddition of aryl.... Retrieved from [Link]

Sources

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of isothiocyanates. A review [scielo.org.co]

- 10. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

An In-Depth Technical Guide to the Reactivity of Cyclooctyl Isothiocyanate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between cyclooctyl isothiocyanate and primary amines is a cornerstone of modern synthetic chemistry, providing a robust and efficient pathway to N,N'-disubstituted thioureas. These thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This guide provides a comprehensive examination of this pivotal reaction, delving into its underlying mechanism, kinetic profile, and the influence of various experimental parameters. Detailed, field-tested protocols are presented, alongside visual diagrams to elucidate key transformations, empowering researchers to leverage this versatile reaction in their synthetic endeavors.

Introduction: The Significance of the Isothiocyanate-Amine Reaction

Isothiocyanates (R-N=C=S) are a class of highly versatile electrophilic compounds that readily react with nucleophiles.[1] Their reaction with primary amines is a particularly powerful transformation, leading to the formation of thiourea derivatives.[2] This reaction is characterized by its high efficiency, mild reaction conditions, and broad substrate scope, making it an invaluable tool in organic synthesis.[2][3]

This compound, with its bulky aliphatic scaffold, offers a unique building block for the synthesis of novel thiourea-containing molecules. The resulting N-cyclooctyl-N'-substituted thioureas are being explored for a range of therapeutic applications, leveraging the lipophilic nature of the cyclooctyl group to potentially enhance membrane permeability and bioavailability.

This guide will dissect the core principles governing the reactivity of this compound with primary amines, providing both a theoretical framework and practical guidance for its successful implementation in a laboratory setting.

Core Reaction Mechanism: A Stepwise Perspective

The formation of a thiourea from this compound and a primary amine proceeds through a nucleophilic addition mechanism. The reaction can be understood in two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.[1] This initial attack is the rate-determining step of the reaction. The steric bulk of both the cyclooctyl group and the substituent on the primary amine can influence the rate of this step.

-

Proton Transfer: The initial addition results in the formation of a transient zwitterionic intermediate.[1] This intermediate is unstable and rapidly undergoes a proton transfer from the newly bonded nitrogen to the negatively charged sulfur atom, yielding the stable thiourea product. In many cases, a second molecule of the amine can catalyze this proton transfer.[4]

The overall reaction is typically exothermic and proceeds rapidly at room temperature.[3]

Visualizing the Mechanism

Sources

Methodological & Application

Cyclooctyl Isothiocyanate: A Detailed Guide to Protein Labeling and Bioconjugation

Introduction: Navigating the Landscape of Amine-Reactive Chemistries

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biotechnology. The ability to attach probes, drugs, or other functional molecules to a protein of interest underpins a vast array of applications, from fundamental cellular imaging to the development of next-generation antibody-drug conjugates (ADCs). Among the arsenal of chemical tools available, isothiocyanates (ITCs) represent a well-established and robust class of reagents for targeting primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group.[1][2]

This guide provides an in-depth exploration of cyclooctyl isothiocyanate, a member of the aliphatic isothiocyanate family, for protein labeling and bioconjugation. While aromatic isothiocyanates like fluorescein isothiocyanate (FITC) have been extensively documented, the unique properties of aliphatic reagents like this compound merit a detailed examination. We will delve into the underlying chemical principles, provide field-proven protocols, and discuss the critical parameters that ensure successful and reproducible bioconjugation.

The choice of a bulky, aliphatic moiety like a cyclooctyl group is often driven by the desire to modulate the physicochemical properties of the final conjugate. Such modifications can influence solubility, reduce non-specific binding, and potentially alter the stability of the protein conjugate.[3] This guide will equip you with the foundational knowledge and practical steps to effectively utilize this compound in your research endeavors.

The Chemistry of Isothiocyanate Conjugation: A Tale of Two Nucleophiles

The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophiles.[4] In the context of protein chemistry, the primary targets are the unprotonated primary amines of lysine residues and the N-terminus of the polypeptide chain. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of a stable thiourea linkage.

Mechanism of Amine Reactivity

The reaction is highly dependent on pH. For the primary amine to be sufficiently nucleophilic, it must be in its deprotonated state (-NH2). The pKa of the ε-amino group of lysine is approximately 10.5, while the N-terminal α-amino group has a pKa around 8.9.[5] Therefore, to achieve efficient labeling, the reaction is typically carried out at a pH of 9.0 or higher.[6] At this alkaline pH, a sufficient concentration of deprotonated amines is available to attack the electrophilic carbon atom of the isothiocyanate group.

dot

Caption: Reaction of this compound with a primary amine on a protein.

A Note on Cysteine Reactivity

While the primary reaction is with amines at alkaline pH, it is important to note that the thiol group (-SH) of cysteine residues can also react with isothiocyanates, particularly at a pH range of 6.5-8.0, to form a dithiocarbamate linkage.[7][8] However, this reaction is generally less favorable than the reaction with amines at the recommended alkaline pH for amine labeling. For proteins with highly reactive or abundant free cysteines, this potential side reaction should be considered.

The Cyclooctyl Moiety: Considerations for Bioconjugation

The selection of this compound over other isothiocyanates, such as the commonly used FITC (which is an aromatic isothiocyanate), introduces specific considerations:

-

Hydrophobicity: The cyclooctyl group is a bulky, non-polar aliphatic moiety. Its introduction onto the protein surface will increase the local hydrophobicity.[3] This can have several consequences:

-

Solubility: Increased hydrophobicity may lead to a decrease in the overall solubility of the protein conjugate, potentially causing aggregation at high labeling densities.[4] Careful optimization of the degree of labeling is crucial.

-

Non-specific Binding: While sometimes used to enhance interactions with hydrophobic pockets, an increase in surface hydrophobicity can also lead to greater non-specific binding in immunoassays or cellular experiments.

-

Conformational Changes: Covalent modification with bulky, hydrophobic groups can induce local or even global conformational changes in the protein, which may affect its biological activity.[4]

-

-

Steric Hindrance: The bulky nature of the cyclooctyl group may introduce steric hindrance, potentially influencing the accessibility of the isothiocyanate to lysine residues located in sterically constrained regions of the protein.[9] This could lead to a more selective labeling of surface-exposed and flexible lysine residues.

-

Lack of Intrinsic Signal: Unlike FITC, the cyclooctyl group does not possess intrinsic fluorescence or a strong UV-Vis chromophore. Therefore, the this compound itself acts as a linker or a modifying agent to alter the physicochemical properties of the protein, rather than as a direct probe. If detection is required, the this compound would need to be pre-functionalized with a reporter group.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for the successful labeling of proteins with this compound.

PART 1: Preparation of Reagents and Protein

-

Protein Preparation:

-

The protein of interest should be highly pure.

-

Crucially, the protein must be in an amine-free buffer (e.g., PBS, borate buffer). Buffers containing Tris or glycine are incompatible as they will compete for reaction with the isothiocyanate.

-

If the protein is in an incompatible buffer, perform buffer exchange into a suitable labeling buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5) using dialysis or a desalting column.

-

The protein concentration should ideally be between 2-10 mg/mL to ensure efficient labeling.

-

-

This compound Stock Solution:

-

This compound is hydrophobic and not readily soluble in aqueous buffers.

-

Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 1-10 mg/mL.

-

Crucially, this solution should be prepared fresh immediately before use , as isothiocyanates can degrade upon storage in solution, especially in the presence of trace amounts of water.[6]

-

PART 2: The Labeling Reaction

dot

Caption: General workflow for protein labeling with this compound.

-

Initiate the Reaction:

-

Slowly and with gentle stirring, add the calculated volume of the this compound stock solution to the protein solution. Add the reagent dropwise to avoid localized high concentrations which can lead to protein precipitation.

-

The molar ratio of this compound to protein is a critical parameter to optimize. A starting point is a 10- to 20-fold molar excess of the isothiocyanate over the protein.

-

-

Incubation:

-

Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.

-

Protect the reaction mixture from light, as is good practice for all chemical conjugations, even if the label itself is not light-sensitive.

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the reaction and consume any unreacted isothiocyanate, a small molecule amine can be added. A common choice is to add hydroxylamine or a small volume of a Tris buffer to a final concentration of approximately 50 mM and incubate for another 1-2 hours.

-

PART 3: Purification of the Conjugate

It is imperative to remove unreacted this compound and any reaction byproducts from the labeled protein.

-

Size-Exclusion Chromatography (SEC): This is the most common and effective method.

-

Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer for the protein (e.g., PBS, pH 7.4).

-

Apply the reaction mixture to the column. The larger protein conjugate will elute in the void volume, while the smaller, unreacted isothiocyanate molecules will be retained.

-

Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.

-

-

Dialysis:

-

Dialyze the reaction mixture against the desired storage buffer. Use at least two changes of a large volume of buffer over 24-48 hours at 4°C.

-

PART 4: Characterization of the Conjugate

-

Degree of Labeling (DOL) Determination:

-

Since this compound does not have a convenient spectroscopic handle, direct spectrophotometric determination of the DOL is not feasible as it is for fluorescent dyes like FITC.[10]

-